molecular formula C14H12N4 B1675147 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole CAS No. 120568-11-8

5-(4'-methylbiphenyl-2-yl)-1H-tetrazole

Cat. No. B1675147
CAS RN: 120568-11-8
M. Wt: 236.27 g/mol
InChI Key: VWOJMXKARYCRCC-UHFFFAOYSA-N
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Description

5-(4’-methylbiphenyl-2-yl)-1H-tetrazole is a compound that has been studied for its potential anticancer activities . It is a hybrid molecule designed by combining the structural features of biphenyl and tetrazole moieties .


Synthesis Analysis

The synthesis of 5-(4’-methylbiphenyl-2-yl)-1H-tetrazole involves the use of spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and HMBC . The compound was prepared using a reported technique .

Scientific Research Applications

Cardiovascular Disease Treatment

This compound has been used in the design and synthesis of molecules that inhibit the angiotensin converting enzyme (ACE), which plays a crucial role in cardiovascular homeostasis . By acting on both vascular resistance and blood volume, these inhibitors can help manage conditions like hypertension .

Anti-inflammatory Applications

Some derivatives of this compound have shown significant anti-inflammatory properties. They have been tested through egg albumin denaturation inhibition and red blood cell membrane stabilization assays .

Anti-proliferative Applications

The compound has been used in the development of anti-proliferative agents. These agents inhibit the growth of cells, which can be particularly useful in the treatment of cancer .

Anti-fungal Applications

Some derivatives of “5-(4’-methylbiphenyl-2-yl)-1H-tetrazole” have shown anti-fungal properties. This makes them potential candidates for the development of new anti-fungal drugs .

Cancer Treatment

The compound has been used in the synthesis of molecules with selective cytotoxic effects on certain cancer cell lines . This selective cytotoxicity is crucial in the development of effective cancer therapies .

Drug Design and Synthesis

The structural features of “5-(4’-methylbiphenyl-2-yl)-1H-tetrazole” have been used in the design and synthesis of new molecules with potential therapeutic applications . The combination of these features can result in molecules with new or amplified properties .

properties

IUPAC Name

5-[2-(4-methylphenyl)phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14-15-17-18-16-14/h2-9H,1H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOJMXKARYCRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152911
Record name L-158507
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Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4'-methylbiphenyl-2-yl)-1H-tetrazole

CAS RN

120568-11-8
Record name 5-(4′-Methyl-1,1′-biphenyl-2-yl)-1H-tetrazole
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Record name Losartan potassium impurity E [EP]
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Record name L-158507
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Record name 5-(4â??-Methyl[1,1â??-biphenyl]-2-yl)-2H-tetrazole
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Synthesis routes and methods I

Procedure details

To a solution of 2-cyano-4'-methylbiphenyl (390 g, 2.02 moles) in toluene (2.3 L) was added trimethyltin azide (525 g, 2.55 moles) at r.t. The mixture was refluxed for 24 h, cooled to r.t., filtered, washed with toluene and sucked dry in a funnel. The precipitate was resuspended in toluene (3.5 L) and THF (250 mL) was added. Anhydrous HCl was bubbled in at a moderate rate at r.t. to give a clear solution (45 min). Addition of HCl gas was continued for another 20 min. with stirring whereupon a white precipitate formed. The reaction mixture was stirred over night. The solid product was filtered, washed with toluene followed with ether and then dried under vacuum. This produced 250 g (53% yield of the tetrazole. m.p. 152°-154° C.; 1H-NMR (CDCl3): 2.40 (s, 3H), 7.19 (dd, 1H), 7.55 (m, 2H), 8.25 (dd, 1H).
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
525 g
Type
reactant
Reaction Step One
Quantity
2.3 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

Synthesis routes and methods II

Procedure details

A mixture of 1.50 g of 2-(4-methylphenyl)benzonitrile, 19.5 g of tridodecyltin azide (tri-n-dodecyltin azide) and 7 ml of toluene was stirred for 37.5 hours at 120° C. The reaction mixture was, after cooling, concentrated, and there were added 18 ml of ethanol, 1 ml of methylene chloride and 2.4 g of sodium nitrite dissolved in 9 ml of water, whose pH was adjusted at 3.4 with conc. hydrochloric acid. To the mixture were added 2 ml of ethyl acetate and 100 ml of hexane. Insolubles were filtered off. The filtrate was shaken, then left standing to form two layers. The organic layer was subjected to extraction with 1N NaOH. The alkaline layer was adjusted at pH 3 with conc. hydrochloric acid, and then subjected to extraction with ethyl acetate. The extract was concentrated, and there were added ethyl acetate and hexane to cause crystallization. The crystals were collected by filtration, washed with hexane and dried to afford 1.51 g (yield 82.3%) of 5-[2-(4'-methylbiphenyl)]tetrazole. Spectrum data were in good agreement with those in Example 4.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
tridodecyltin azide
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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